3-(Carboxymethoxy)propanoic acid
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Overview
Description
3-(Carboxymethoxy)propanoic acid is an organic compound with the molecular formula C5H8O5 It is characterized by the presence of a carboxyl group (-COOH) and a methoxy group (-OCH3) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification and Hydrolysis: : One common method to synthesize 3-(Carboxymethoxy)propanoic acid involves the esterification of 3-hydroxypropanoic acid with methanol, followed by hydrolysis of the resulting ester. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions.
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Direct Carboxylation: : Another method involves the direct carboxylation of 3-methoxypropanoic acid using carbon dioxide under high pressure and temperature, in the presence of a suitable catalyst like palladium.
Industrial Production Methods
Industrial production of this compound often employs the esterification and hydrolysis method due to its simplicity and cost-effectiveness. Large-scale production may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(Carboxymethoxy)propanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of dicarboxylic acids.
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3-(hydroxymethoxy)propanoic acid.
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Substitution
Properties
Molecular Formula |
C5H8O5 |
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Molecular Weight |
148.11 g/mol |
IUPAC Name |
3-(carboxymethoxy)propanoic acid |
InChI |
InChI=1S/C5H8O5/c6-4(7)1-2-10-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) |
InChI Key |
YGLOSNDZOKLBMA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)O)C(=O)O |
Origin of Product |
United States |
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